N-(2-cyanophenyl)benzenesulfonamide
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Overview
Description
N-(2-cyanophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound features a benzenesulfonamide moiety attached to a 2-cyanophenyl group, making it a versatile molecule for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)benzenesulfonamide typically involves the reaction of 2-cyanophenylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-(2-cyanophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer cells or decreased microbial activity in bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)methanesulfonamide
- N-(2-cyanophenyl)ethanesulfonamide
- N-(2-cyanophenyl)propylsulfonamide
Comparison
N-(2-cyanophenyl)benzenesulfonamide is unique due to its specific structural features, such as the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C13H10N2O2S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(2-cyanophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10N2O2S/c14-10-11-6-4-5-9-13(11)15-18(16,17)12-7-2-1-3-8-12/h1-9,15H |
InChI Key |
RVGDWOOVHPEPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
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